Cas no 81590-38-7 (1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone is a specialized organic compound featuring a benzodioxole core substituted with diphenyl and chloroacetyl functional groups. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmacologically active molecules or functional materials. The presence of the chloroacetyl group allows for further derivatization through nucleophilic substitution reactions, while the benzodioxole scaffold contributes to stability and potential bioactivity. This compound is suited for research applications requiring precise molecular modifications, offering synthetic flexibility and controlled reactivity. Its well-defined chemical properties ensure reproducibility in complex synthetic pathways.
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone structure
81590-38-7 structure
商品名:1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
CAS番号:81590-38-7
MF:C21H15ClO3
メガワット:350.79500
CID:1059070
PubChem ID:10594050

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 化学的及び物理的性質

名前と識別子

    • 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
    • 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone
    • 2-chloro-3',4'-diphenylmethylenedioxyacetophenone
    • Ethanone,2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)
    • DTXSID90442278
    • Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
    • 81590-38-7
    • SCHEMBL12450809
    • AKOS030254790
    • DB-310827
    • 2-chloro-1-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)ethanone
    • インチ: InChI=1S/C21H15ClO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
    • InChIKey: JNKDWKZIKYADJR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CCl)C4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 350.07100
  • どういたいしつりょう: 350.0709720g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

  • PSA: 35.53000
  • LogP: 4.78060

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D487200-2.5g
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
81590-38-7
2.5g
$ 1877.00 2023-09-07
TRC
D487200-250mg
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
81590-38-7
250mg
$ 242.00 2023-09-07

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 合成方法

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 関連文献

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanoneに関する追加情報

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone: A Comprehensive Overview

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone, identified by the CAS number 81590-38-7, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its aromatic framework and functional groups, which contribute to its versatile properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structure-function relationships, making it a subject of interest for both academic and industrial research.

The molecular structure of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone consists of a benzodioxole ring system substituted with diphenyl groups at the 2-position and a chloroethanone moiety at the 5-position. This arrangement creates a molecule with significant steric hindrance and electronic interactions, which influence its reactivity and stability. The benzodioxole ring is known for its aromaticity and ability to participate in various chemical reactions, while the chloroethanone group introduces electrophilic character, making the compound suitable for nucleophilic attacks in organic synthesis.

Recent studies have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have reported that the presence of electron-withdrawing groups on the benzodioxole ring enhances the reactivity of the chloroethanone group, facilitating efficient transformations. For instance, a study published in Organic Chemistry Frontiers demonstrated that this compound can undergo Michael addition reactions with nucleophiles such as enolates, leading to the formation of complex polyaromatic structures with potential applications in drug design.

In terms of physical properties, 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone exhibits a high melting point due to its rigid molecular structure and intermolecular hydrogen bonding. Its solubility in organic solvents such as dichloromethane and THF makes it amenable to solution-phase reactions. Additionally, spectroscopic studies using NMR and IR have provided insights into its electronic transitions and vibrational modes, which are critical for understanding its optical properties.

The application of this compound extends beyond traditional organic synthesis. Recent research has highlighted its potential as a building block in the construction of advanced materials such as organic semiconductors and optoelectronic devices. For example, a team at Stanford University reported that derivatives of this compound can be incorporated into thin-film transistors (TFTs), exhibiting promising charge transport properties. These findings underscore the importance of studying such compounds for their role in next-generation electronic devices.

In conclusion, 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone (CAS No. 81590-38-7) is a multifaceted compound with intriguing structural features and diverse applications. Its unique combination of aromaticity and electrophilic substituents makes it an invaluable tool in organic synthesis and materials science. As research continues to uncover new synthetic pathways and functional applications for this compound, it is poised to play an increasingly important role in advancing both fundamental and applied sciences.

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